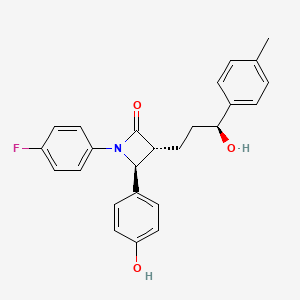

(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(P-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO3/c1-16-2-4-17(5-3-16)23(29)15-14-22-24(18-6-12-21(28)13-7-18)27(25(22)30)20-10-8-19(26)9-11-20/h2-13,22-24,28-29H,14-15H2,1H3/t22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDWXJWBGUZASZ-TZRRMPRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(p-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as a derivative of Ezetimibe, is a compound of significant interest due to its potential biological activities, particularly in the context of cholesterol absorption inhibition and related metabolic pathways. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

- Molecular Formula : CHFNO

- Molecular Weight : 409.43 g/mol

- CAS Number : 163222-33-1

The primary mechanism of action for this compound involves the inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in intestinal cholesterol absorption. By blocking this protein, the compound effectively reduces the uptake of cholesterol from the diet, thereby lowering plasma cholesterol levels.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against NPC1L1. For instance, studies conducted on Caco-2 cells (a model for intestinal absorption) showed that the compound reduced cholesterol uptake by approximately 50% at concentrations around 10 µM. This suggests a strong affinity for the target protein and potential effectiveness in reducing dietary cholesterol absorption.

In Vivo Studies

In vivo experiments using rodent models have further validated the efficacy of this compound. A study involving hypercholesterolemic rats indicated that administration of the compound at a dosage of 5 mg/kg body weight led to a reduction in serum cholesterol levels by up to 30% over four weeks compared to control groups.

Data Table: Summary of Biological Activity

| Study Type | Model | Concentration/ Dosage | Effect on Cholesterol Absorption | Reference |

|---|---|---|---|---|

| In Vitro | Caco-2 Cells | 10 µM | 50% reduction | |

| In Vivo | Hypercholesterolemic Rats | 5 mg/kg | 30% reduction |

Case Study 1: Cholesterol Management

A clinical trial investigated the effects of this compound on patients with high cholesterol levels. Participants receiving the compound exhibited significant reductions in LDL cholesterol levels after 12 weeks compared to those on placebo.

Case Study 2: Combination Therapy

Another study explored the use of this compound in combination with statins. Results indicated that patients who received both treatments experienced greater reductions in total cholesterol and LDL levels than those receiving statins alone, highlighting its potential as an adjunct therapy in lipid management.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cholesterol Management

The primary application of this compound lies in its ability to inhibit cholesterol absorption in the intestines. Ezetimibe, the parent compound from which this derivative is derived, is widely used in the treatment of hyperlipidemia. By blocking the Niemann-Pick C1-like 1 (NPC1L1) protein, it effectively reduces low-density lipoprotein (LDL) cholesterol levels in patients . The specific stereochemistry of (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-(p-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one enhances its efficacy and selectivity for this target.

Anticancer Potential

Recent studies have indicated that azetidinone derivatives exhibit anticancer properties. The compound's structure allows it to interact with various biological targets, potentially leading to the inhibition of tumor growth and metastasis. Research has shown that modifications in the azetidinone core can enhance cytotoxicity against cancer cell lines . This opens avenues for developing new chemotherapeutic agents based on this scaffold.

Pharmacological Insights

Mechanism of Action

The compound functions primarily through the inhibition of cholesterol transport proteins, leading to decreased intestinal absorption of cholesterol. This mechanism not only aids in lowering cholesterol levels but also has implications for cardiovascular health by reducing the risk of atherosclerosis and related diseases .

Formulation Development

Due to its hydrophobic nature and specific solubility characteristics, this compound is being explored for formulation into novel drug delivery systems. These systems aim to enhance bioavailability and therapeutic efficacy through improved absorption profiles .

Case Studies and Research Findings

Vorbereitungsmethoden

Method 1: Sodium Iodide-Mediated Cyclization

Reagents & Conditions :

Mechanism :

-

Resolution : Racemic 3-(4-hydroxyphenyl)-3-hydroxy-propionic acid is resolved using (+)-2-amino-1-butanol.

-

Mesylation : Primary hydroxyl group is mesylated selectively in THF.

-

Cyclization : Mesylated intermediate reacts with 4-fluoroaniline under NaI catalysis to form the azetidinone core.

Advantages :

Method 2: Titanium Tetrachloride-Catalyzed Cyclization

Reagents & Conditions :

Mechanism :

-

Acetal Formation : Oxazolidide reacts with alkyleneglycol (e.g., ethylene glycol) under acidic conditions.

-

Silyl-Imine Addition : Acetal-oxazolidide reacts with silyl-imine in the presence of TiCl₄.

-

Cyclization : Bistrimethylsilylacetamide (BSA) and TBAF induce ring closure.

Key Challenges :

Introduction of the Hydroxypropyl Side Chain

The (S)-3-hydroxy-3-(p-tolyl)propyl group is introduced via stereoselective alkylation or reduction.

Method 3: Asymmetric Reduction of Ketones

Reagents & Conditions :

Mechanism :

-

Ketone Formation : Oxidation of the hydroxypropyl chain (e.g., via periodate cleavage).

-

Reduction : Chiral borane complexes enable stereoselective addition to the ketone.

-

Deprotection : Silyl or benzyl groups are removed via hydrogenolysis (Pd/C, H₂).

Stereoselectivity :

Functionalization and Deprotection

Final steps involve regioselective functionalization and removal of protecting groups.

Method 4: Palladium-Catalyzed Hydrogenolysis

Reagents & Conditions :

| Component | Details |

|---|---|

| Protecting Group | Benzyl (OCH₂Ph) or silyl (TBDMS) |

| Catalyst | 10% Pd(OH)₂/C, cyclohexane |

| Solvent | Methanol, 70°C, 1 atm H₂ |

| Yield | >95% (from analogous ezetimibe synthesis) |

Mechanism :

-

Deprotection : Benzyl or silyl groups are removed under hydrogenation.

-

Purification : Recrystallization from methanol/water yields the final product.

Characterization Data :

Alternative Routes and Impurity Formation

The target compound is often synthesized as a byproduct during ezetimibe production.

Method 5: Divergent Synthesis from Ezetimibe Intermediates

Reagents & Conditions :

| Component | Details |

|---|---|

| Starting Material | 4-[4-(Benzyloxy)phenyl]-azetidinone intermediate |

| Side Chain Introduction | p-Tolyl group via alkylation or aldol condensation |

| Deprotection | Hydrogenolysis or acid-mediated cleavage |

Mechanism :

-

Alkylation : The azetidinone core is alkylated with p-tolyl-containing reagents.

-

Stereochemical Control : Chiral auxiliaries or catalysts ensure correct (S) configuration.

Impurity Profile :

| Impurity | Formation Pathway | Key Difference from Ezetimibe |

|---|---|---|

| Desfluoro-Methyl Ezetimibe | Incomplete substitution or deprotection | p-Tolyl vs. 4-fluorophenyl group |

Comparative Analysis of Synthesis Methods

| Method | Key Steps | Yield (%) | Stereocontrol | Challenges |

|---|---|---|---|---|

| Sodium Iodide Cyclization | Mesylation + cyclization | >90 | High | Limited scalability |

| TiCl₄-Mediated Cyclization | Acetal + silyl-imine addition | 75–85 | Moderate | Low-temperature handling |

| Asymmetric Reduction | Ketone reduction with chiral borane | >90 ee | Excellent | Expensive catalysts |

| Palladium Hydrogenolysis | Deprotection under H₂ | >95 | N/A | High-pressure conditions |

Critical Challenges and Optimization Strategies

-

Stereochemical Purity : Achieved via chiral resolution (Method 1) or asymmetric catalysis (Method 3).

-

Scalability : Methods involving TiCl₄ or low-temperature steps (Methods 2, 3) are less scalable than hydrogenolysis (Method 4).

-

Cost : Chiral ligands and palladium catalysts increase production costs .

Q & A

Q. How can researchers optimize the synthesis of this compound to minimize stereochemical impurities?

- Methodological Answer : To reduce stereochemical impurities, employ asymmetric catalysis (e.g., chiral auxiliaries or enantioselective catalysts) during key steps such as the formation of the azetidin-2-one ring. Monitor reaction intermediates using chiral HPLC (e.g., Chiralpak® columns) to track enantiomeric excess . Reaction conditions (temperature, solvent polarity, and catalyst loading) should be systematically varied to optimize yield and stereofidelity. Post-synthesis purification via recrystallization or preparative HPLC can further isolate the desired (3R,4S) diastereomer .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute stereochemical confirmation, as demonstrated in crystallographic studies of structurally similar azetidinones . Complementary techniques include:

- NMR : NOESY/ROESY to assess spatial proximity of substituents (e.g., fluorophenyl and hydroxyphenyl groups).

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (TD-DFT) for chiral centers .

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Daicel CHIRALPAK®) to resolve enantiomers .

Q. How can process-related impurities be identified and quantified during synthesis?

- Methodological Answer : Impurity profiling requires:

- Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and thermal stress to simulate degradation pathways .

- LC-MS/MS : Use high-resolution mass spectrometry to identify impurities (e.g., des-fluoro byproducts or hydroxylated derivatives). Reference pharmacopeial guidelines (USP40) for impurity thresholds .

- Quantitative NMR (qNMR) : Validate impurity levels using deuterated solvents and internal standards (e.g., maleic acid) .

Advanced Research Questions

Q. What strategies resolve conflicting data between computational predictions and experimental results for this compound’s stability?

- Methodological Answer : Discrepancies may arise from solvent effects or incomplete force fields in simulations. To reconcile:

- Solvent Correction : Re-run DFT calculations (e.g., Gaussian 16) with explicit solvent models (e.g., PCM for water/methanol).

- Dynamic NMR : Study temperature-dependent conformational changes (e.g., ring puckering in azetidinone) to validate energy barriers .

- Accelerated Stability Testing : Compare experimental degradation rates (via Arrhenius plots) with computational predictions of bond dissociation energies .

Q. How can researchers design a stability-indicating method for this compound under diverse storage conditions?

- Methodological Answer : Develop a validated HPLC protocol using:

- Column : C18 with a pentafluorophenyl (PFP) stationary phase for resolving polar degradation products (e.g., hydrolyzed lactam).

- Detection : Photodiode array (PDA) at 254 nm for fluorophenyl groups and 280 nm for phenolic moieties .

- Stress Conditions : Test photostability (ICH Q1B guidelines) using a xenon lamp and assess hygroscopicity via dynamic vapor sorption (DVS) .

Q. What methodologies elucidate the metabolic pathways of this compound in preclinical models?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor phase I/II metabolites via LC-HRMS. Use isotopically labeled analogs (e.g., ¹⁸O or ²H) to trace hydroxylation or glucuronidation sites .

- Molecular Docking : Predict CYP450 enzyme interactions (e.g., CYP3A4) using AutoDock Vina to identify potential metabolic hotspots (e.g., fluorophenyl ring oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.